2-Amino-4,4-difluorobutanoic acid, often referred to as Fmoc-F₂Pab, is a non-natural amino acid derivative primarily utilized in biochemical and biophysical research. [] It plays a crucial role as a phosphoserine mimetic, meaning it mimics the structure and properties of phosphorylated serine residues in proteins. [] This characteristic makes Fmoc-F₂Pab particularly valuable in studying phosphorylation-dependent protein interactions and developing phosphorylation-specific antibodies.
2-Amino-4,4-difluorobutanoic acid is a fluorinated amino acid with the molecular formula and a molecular weight of 139.1 g/mol. It is classified as a non-canonical amino acid due to the presence of fluorine atoms, which significantly alter its chemical properties compared to standard amino acids. The compound is often referred to by its IUPAC name, (S)-2-amino-4,4-difluorobutanoic acid, and has a CAS registry number of 121960-22-3. Its unique structure makes it of interest in various scientific fields, particularly in biochemistry and medicinal chemistry.
The synthesis of 2-amino-4,4-difluorobutanoic acid can be achieved through several methods, primarily involving the introduction of fluorine substituents onto a butanoic acid backbone. One common approach includes the use of fluorinated reagents in reactions such as nucleophilic substitution or addition reactions.
The molecular structure of 2-amino-4,4-difluorobutanoic acid features a central butanoic acid skeleton with two fluorine atoms attached to the fourth carbon:
2-Amino-4,4-difluorobutanoic acid participates in various chemical reactions typical of amino acids:
The mechanism by which 2-amino-4,4-difluorobutanoic acid functions primarily revolves around its incorporation into proteins:
The physical and chemical properties of 2-amino-4,4-difluorobutanoic acid are influenced by its unique structure:
The applications of 2-amino-4,4-difluorobutanoic acid are diverse:
The synthesis of enantiomerically pure 2-amino-4,4-difluorobutanoic acid leverages chiral auxiliaries and transition metal complexes to achieve precise stereocontrol. A prominent method employs nickel(II) complexes of Schiff bases derived from glycine and recyclable tridentate ligands. For example, the Soloshonok ligand ((R/S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide) enables dynamic kinetic resolution of racemic amino acid precursors. This ligand facilitates alkylation of glycine-derived nickel(II) complexes with fluorinated electrophiles (e.g., BrCF₂CH₃ or ICF₂CH₃) under basic conditions, yielding chiral α-amino acid derivatives with >99% enantiomeric excess (ee) [1] [6]. The chiral auxiliary is recovered quantitatively (>98%) and reused, enhancing cost efficiency for multi-gram syntheses [6].
An alternative catalytic system uses Hamari ligands featuring binaphthyl-derived azepine structures. These ligands exhibit superior axial chirality stability during alkylation, achieving 90–95% ee for γ-fluorinated amino acids. Recent optimizations allow kilogram-scale production via a one-step alkylation of bis-bromide intermediates with glycinamide salts [6].
Table 1: Asymmetric Synthesis Methods for 2-Amino-4,4-difluorobutanoic Acid Precursors
Method | Chiral Ligand | Enantiomeric Excess (%) | Scale Achieved |
---|---|---|---|
Ni(II)/Schiff Base | Soloshonok ((S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine) | >99.5 | >300 g |
Azepine-Based Alkylation | Hamari Binaphthyl Ligand | 90–95 | 500 g |
Dynamic Kinetic Resolution | Recyclable Proline-Derived Ligands | 95–96 | Multi-gram |
Incorporating 2-amino-4,4-difluorobutanoic acid into peptides requires tailored solid-phase peptide synthesis (SPPS) protocols to address side-chain reactivity and backbone stability. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is preferred, where the α-amino group of the fluorinated amino acid is protected with Fmoc, while the carboxylic acid is activated for resin attachment. Key considerations include:
Post-synthesis, TFA cleavage releases peptides containing 2-amino-4,4-difluorobutanoic acid while preserving the difluoromethylene moiety. The residue’s bioisosteric mimicry of cysteine’s thiol group (as a hydrogen-bond donor) enhances protease resistance in peptide therapeutics [3] [4].
Direct Fluorination
Direct methods introduce fluorine atoms at the C4 position of preformed amino acid backbones. Electrophilic fluorination using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) selectively converts 2-aminobut-3-enoic acid derivatives to 4,4-difluorinated analogs. However, this approach suffers from moderate yields (45–60%) due to over-fluorination or side reactions [7].
Indirect Fluorination
Indirect strategies construct the fluorinated side chain prior to amino acid assembly:
Table 2: Fluorination Method Comparison
Approach | Reagents/Conditions | Yield Range (%) | Advantages/Limitations |
---|---|---|---|
Direct Electrophilic | Selectfluor™, aqueous acetonitrile, 25°C | 45–60 | Rapid; requires unsaturated precursors |
Glycine Alkylation | Ni(II)/Schiff base, K₂CO₃, DMF, 40°C | 70–75 | High stereocontrol; scalable |
Strecker Synthesis | KCN/(NH₄)₂CO₃, then HCl hydrolysis | 50–65 | Flexible substrate scope; moderate ee |
The indirect alkylation route via nickel(II) complexes dominates industrial applications due to scalability (>150 g batches) and recyclability of chiral ligands [1] [6]. The difluoromethylene group’s unique hydrogen-bonding capacity enables its use as a cysteine bioisostere in protease inhibitors, enhancing metabolic stability without compromising target engagement [3] [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2